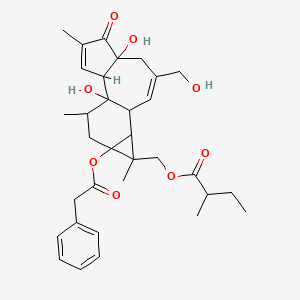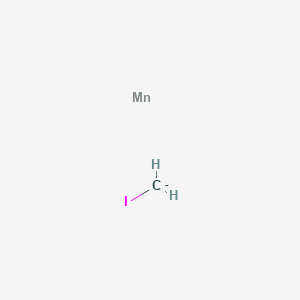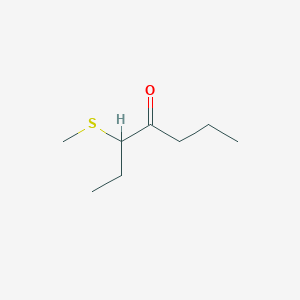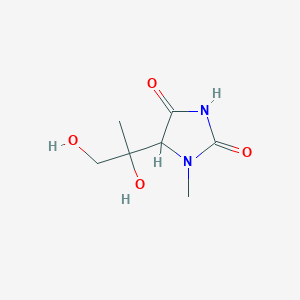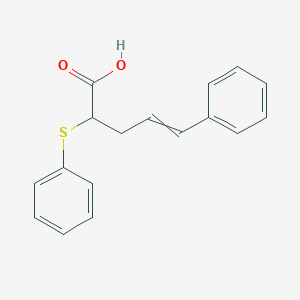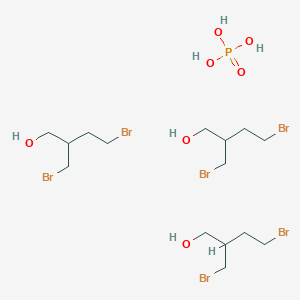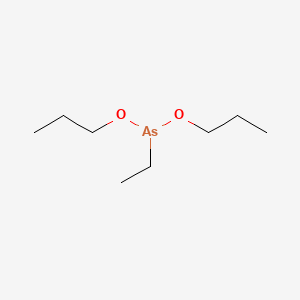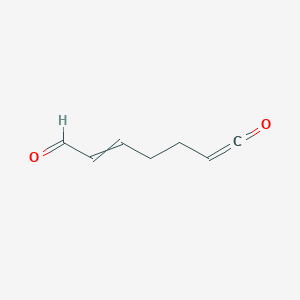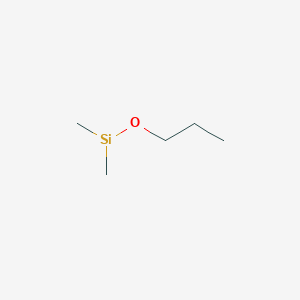![molecular formula C30H44F6N4O7 B14483958 1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) CAS No. 65114-61-6](/img/structure/B14483958.png)
1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) is a complex organic compound characterized by its unique structure, which includes diazonium and trifluoropropenyl groups
準備方法
The synthesis of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) typically involves multiple steps:
Formation of the dodecane backbone: This step involves the reaction of dodecane with appropriate reagents to introduce the oxy and oxododecane groups.
Introduction of diazonium groups: The diazonium groups are introduced through diazotization reactions, which typically involve the reaction of an amine with nitrous acid.
Addition of trifluoropropenyl groups: The trifluoropropenyl groups are added through a series of substitution reactions, often involving the use of trifluoropropyl halides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium groups to amines, altering the compound’s properties.
Substitution: The trifluoropropenyl groups can undergo substitution reactions, where other functional groups replace the trifluoropropenyl groups.
Common reagents and conditions: These reactions often involve reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and halides for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives and reduced forms of the original compound.
科学的研究の応用
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) involves its interaction with molecular targets through its diazonium and trifluoropropenyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which can alter the compound’s structure and properties.
類似化合物との比較
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) can be compared with similar compounds such as:
Dodecane, 1,1’-oxybis-: This compound has a similar dodecane backbone but lacks the diazonium and trifluoropropenyl groups, making it less reactive.
2-Propanol, 1,1’-oxybis-: This compound has a simpler structure with hydroxyl groups instead of diazonium and trifluoropropenyl groups, leading to different reactivity and applications.
Hexadecane, 1,1’-oxybis-: Similar to dodecane, this compound has a longer carbon chain but lacks the functional groups present in the target compound.
The uniqueness of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) lies in its combination of diazonium and trifluoropropenyl groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
65114-61-6 |
|---|---|
分子式 |
C30H44F6N4O7 |
分子量 |
686.7 g/mol |
IUPAC名 |
12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoyl 12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoate |
InChI |
InChI=1S/C30H44F6N4O7/c31-29(32,33)25(39-37)27(43)45-21-17-13-9-5-1-3-7-11-15-19-23(41)47-24(42)20-16-12-8-4-2-6-10-14-18-22-46-28(44)26(40-38)30(34,35)36/h1-22H2 |
InChIキー |
ZTUHKCXRGJQDRU-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC(=O)OC(=O)CCCCCCCCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F)CCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
